![molecular formula C10H15ClFN B1416763 Chlorhydrate d’éthyl[1-(4-fluorophényl)éthyl]amine CAS No. 766529-23-1](/img/structure/B1416763.png)

Chlorhydrate d’éthyl[1-(4-fluorophényl)éthyl]amine

Vue d'ensemble

Description

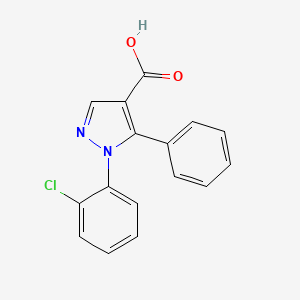

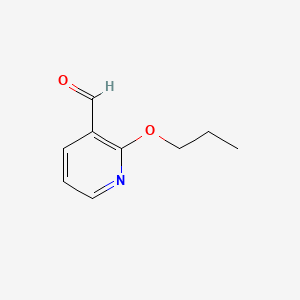

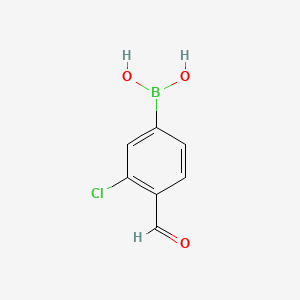

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.68 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride consists of an ethyl group attached to a 1-(4-fluorophenyl)ethylamine . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has a molecular weight of 203.68 . Other physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques.Applications De Recherche Scientifique

Recherche en protéomique

Chlorhydrate d’éthyl[1-(4-fluorophényl)éthyl]amine: est utilisé dans la recherche en protéomique en raison de son rôle dans la synthèse des peptides et des protéines. Le composé peut agir comme un bloc de construction dans la formation de molécules plus complexes, qui sont ensuite utilisées pour étudier la structure, la fonction et les interactions des protéines .

Synthèse de dérivés du pyrrole

Ce composé est essentiel dans la synthèse de dérivés du pyrrole. Les pyrroles sont importants en chimie médicinale car ils constituent la structure de base de divers produits pharmaceutiques. Le groupe fluorophényle du composé peut influencer les propriétés électroniques des pyrroles, conduisant potentiellement à de nouvelles activités pharmacologiques .

Formation de complexes de palladacycle

En chimie organométallique, le This compound peut être utilisé pour créer des complexes de palladacycle. Ces complexes sont essentiels pour les processus catalytiques, y compris les réactions de couplage croisé qui forment des liaisons carbone-carbone dans la synthèse organique .

Catalyse photoredox

Le composé trouve une application dans la catalyse photoredox, où il peut participer à la désaromatisation photoredox sans photocatalyseur à la lumière visible des dérivés du phénol. Ce processus est précieux pour la construction de molécules organiques complexes avec des applications potentielles dans le développement de médicaments et la science des matériaux .

Cristallographie

En cristallographie, le This compound peut être utilisé pour faire pousser des cristaux pour des études de diffraction des rayons X. Ces études aident à déterminer les structures tridimensionnelles des petites molécules, ce qui est essentiel pour comprendre leurs propriétés chimiques et leur réactivité .

Réactions de substitution nucléophile

Le composé sert de nucléophile dans les réactions de substitution, en particulier dans la synthèse de dérivés de 2-amino-4-arylpyrimidine. Ces dérivés présentent un intérêt en raison de leur large éventail d'activités biologiques et de leur utilisation dans le développement de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

The primary targets of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride are currently unknown. This compound is a product for proteomics research

Mode of Action

As a proteomics research compound

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.

Result of Action

As a proteomics research compound , it may have diverse effects depending on the proteins it interacts with and the cellular context of these interactions.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . Additionally, it is suitable for the preparation of ortho-metalated primary phenethylamines, which have electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of 2-amino-4-arylpyrimidine derivatives, the compound’s interaction with nucleophiles can lead to significant changes in cellular function . These effects underscore the compound’s potential in modulating cellular activities and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride involves its interactions at the molecular level. The compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are facilitated by the compound’s ability to form resonance-stabilized intermediates, which enhance its reactivity. Additionally, the compound’s interaction with electron-releasing and electron-withdrawing groups on the aromatic ring can lead to the formation of stable complexes . These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For instance, the compound’s interaction with nucleophiles and its ability to form stable complexes can impact its stability and degradation over time . These temporal effects are essential considerations in the compound’s application in biochemical research.

Dosage Effects in Animal Models

The effects of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular activities and influencing biochemical reactions. At higher doses, the compound may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nucleophiles in the synthesis of 2-amino-4-arylpyrimidine derivatives can impact metabolic pathways . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with electron-releasing and electron-withdrawing groups on the aromatic ring can affect its localization and accumulation within cells . These factors are essential for understanding the compound’s distribution and its potential effects on cellular function.

Subcellular Localization

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with various biomolecules and form stable complexes can direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is crucial for elucidating its activity and function in biochemical research.

Propriétés

IUPAC Name |

N-ethyl-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUCXBNRXYPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)

![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)